molecular formula C22H22N2O4S2 B2951915 4-(morpholinosulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide CAS No. 1797713-49-5

4-(morpholinosulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide

Cat. No.: B2951915
CAS No.: 1797713-49-5
M. Wt: 442.55
InChI Key: IRRUFCMZSSOTAX-UHFFFAOYSA-N
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Description

4-(morpholinosulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide is a complex organic compound that features a morpholine ring, a sulfonyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholinosulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The introduction of the morpholinosulfonyl group can be achieved through sulfonylation reactions, while the thiophene ring is incorporated via cross-coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(morpholinosulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-(morpholinosulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(morpholinosulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The morpholine ring can enhance solubility and bioavailability, while the thiophene ring can participate in π-π interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-(morpholinosulfonyl)-N-(2-(thiophen-2-yl)benzyl)benzamide: Similar structure but with a different position of the thiophene ring.

    4-(piperidinosulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

4-(morpholinosulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the morpholine ring enhances its solubility and potential bioactivity, while the thiophene ring contributes to its electronic properties.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[(2-thiophen-3-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c25-22(23-15-18-3-1-2-4-21(18)19-9-14-29-16-19)17-5-7-20(8-6-17)30(26,27)24-10-12-28-13-11-24/h1-9,14,16H,10-13,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRUFCMZSSOTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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